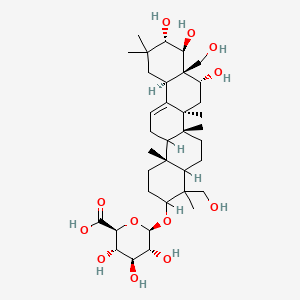

Deacylgymnemic acid

Beschreibung

Contextualizing Deacylgymnemic Acid within Gymnema sylvestre Phytochemistry

Gymnema sylvestre, a woody climbing plant native to tropical regions of India, Africa, and Australia, has a long history of use in traditional medicine, particularly in the Ayurvedic system. nih.govijisrt.com The plant is well-known for its leaves' ability to suppress the sensation of sweetness. nih.govijisrt.com This unique property is primarily attributed to the presence of a complex mixture of triterpene saponins (B1172615), among which the gymnemic acids are the most prominent. nih.govijisrt.comresearchgate.net

This compound holds a central position in the phytochemistry of Gymnema sylvestre as it is the fundamental structural unit of the various gymnemic acids. nih.govniscpr.res.inasianpubs.org The different gymnemic acids (such as Gymnemic acid I, II, III, IV, and others) are formed when various acyl groups, like tigloyl or methylbutyroyl groups, are attached to the this compound core structure. nih.govniscpr.res.in Gymnemagenin (B129900) is the aglycone produced after the hydrolysis of this compound. niscpr.res.in

Beyond the gymnemic acids, Gymnema sylvestre also contains other classes of compounds, including gymnemasaponins, gymnemasides, a polypeptide called gurmarin, and various other secondary metabolites like flavonoids, anthraquinones, and organic acids, all contributing to the plant's diverse pharmacological profile. nih.govijisrt.comcrsubscription.comfrontiersin.orgnih.gov The concentration of this compound and other bioactive compounds in Gymnema sylvestre can vary depending on geographical origin and climatic conditions. niscpr.res.inresearchgate.netniscpr.res.in

Significance of this compound in Contemporary Biomedical Research

This compound and its acylated derivatives, the gymnemic acids, have garnered significant attention in contemporary biomedical research due to their reported biological activities, particularly in relation to glucose metabolism and taste perception. nih.govijisrt.comnih.gov While the anti-sweet property is a well-known characteristic of Gymnema sylvestre extracts and is attributed to gymnemic acids blocking sweet taste receptors on the tongue, research extends to other potential therapeutic areas. ijisrt.comnih.gov

Studies have investigated the effects of Gymnema sylvestre extracts and its constituents, including this compound, on glucose homeostasis. Research in animal models, such as rats with metabolic syndrome induced by a high-fructose diet, has indicated that this compound may improve parameters related to glucose-insulin homeostasis and decrease systolic blood pressure. nih.gov Some research suggests that gymnemic acids may influence glucose absorption in the intestine and potentially impact insulin (B600854) secretion and sensitivity. frontiersin.orgnih.govnih.gov

Beyond glucose metabolism, this compound and other triterpenoid (B12794562) saponins from Gymnema sylvestre have been explored for other biological activities, including potential anti-inflammatory and antimicrobial effects. nih.govcrsubscription.com Molecular docking studies have also investigated the interaction of this compound and other Gymnema sylvestre compounds with enzymes like endothelial nitric oxide synthase (eNOS), suggesting potential agonistic activity. jyoungpharm.org

The variability in the content of this compound in Gymnema sylvestre from different regions highlights the importance of standardization for research and potential therapeutic applications. niscpr.res.inresearchgate.netniscpr.res.in

Data Table:

| Compound Name | Molecular Formula | Molecular Weight | PubChem CID |

| This compound | C₃₆H₅₈O₁₂ | 682.84 | 129465 nih.gov |

| Gymnemagenin | C₃₀H₅₀O₆ | 506.7 | 10051937 wikipedia.org |

| Gymnemic acid I | C₄₃H₆₆O₁₄ | 807.0 | 11953919 lipidmaps.orgnih.gov |

| Gymnemic acid IV | C₄₁H₆₄O₁₃ | 765.9 | 14683206 uni.lu |

| Gymnemic acid X | C₃₈H₆₀O₁₃ | 724.9 | 15674686 nih.gov |

| This compound II | C₃₆H₅₈O₁₂ | 682.84 | 44144284 nih.gov |

Detailed Research Findings:

Research on this compound often involves its isolation and characterization from Gymnema sylvestre plant material. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for the quantitative analysis of this compound in extracts. niscpr.res.inasianpubs.orgjst.go.jp Studies have shown that the concentration of this compound can vary significantly between different samples of Gymnema sylvestre. For instance, HPLC analysis of samples from various geographical regions in India showed this compound content ranging from 4.70 to 35.42 µg/mg (w/w dry weight plant material). niscpr.res.inresearchgate.netniscpr.res.in

In a study investigating the effects of this compound in a rat model of metabolic syndrome, administration of DAGA at a dose of 200 mg/kg reduced systolic blood pressure and improved fasting plasma glucose and insulin resistance (HOMA-IR). nih.gov While this study showed modest improvement in lipid profile, it did not result in a decrease in body weight. nih.gov The mechanism of action of DAGA on glucose-insulin homeostasis is not yet fully elucidated, although some studies suggest potential preservation of β-cell function or improvement in insulin sensitivity. nih.gov

Research on the biosynthesis of gymnemic acids, including this compound, is ongoing to understand their formation within the plant. nih.gov Elicitation strategies, such as the use of sodium nitroprusside (SNP), have been explored in Gymnema sylvestre cell suspension cultures to potentially increase the production of secondary metabolites like this compound and gymnemagenin. researchgate.net

The structural elucidation of this compound as the 3-O-β-glucuronide of gymnemagenin has been achieved through spectroscopic methods like Carbon-13 Nuclear Magnetic Resonance (NMR) and techniques such as X-ray analysis of derivatives of gymnemagenin. nih.govjst.go.jp

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZSZLFZAMZLC-BNLARJOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923929 | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121686-42-8 | |

| Record name | Deacylgymnemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enhanced Production Strategies for Deacylgymnemic Acid

Putative Biosynthetic Pathways of Triterpene Glycosides and Deacylgymnemic Acid Triterpenoid (B12794562) saponins (B1172615), including gymnemic acids, are synthesized via the isoprenoid pathway. This pathway provides the precursors for the triterpene skeleton.nih.govuoa.gr

Isoprenoid Pathway Precursors and Cyclization Events The biosynthesis begins with the formation of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol.frontiersin.orgresearchgate.netThese C5 units are condensed to form farnesyl diphosphate (FPP), a C15 precursor. Two molecules of FPP are then joined head-to-head to form squalene (B77637) (C30), which is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256).nih.govuoa.grfrontiersin.org

The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). uoa.grfrontiersin.orgtandfonline.com Different OSCs can produce a variety of triterpene skeletons, such as the oleanane (B1240867) or dammarane (B1241002) types, which are common in triterpene saponins. nih.govuoa.gr this compound is an oleanane-type triterpene glycoside, suggesting that a beta-amyrin (B1666858) synthase, an OSC that produces beta-amyrin from 2,3-oxidosqualene, is involved in the early steps of its biosynthesis. nih.govuoa.grpnas.org This cyclization event represents a branch point with the sterol biosynthetic pathway, where 2,3-oxidosqualene is cyclized to cycloartenol (B190886) in plants. uoa.grpnas.org

Glycosylation and Terminal Transformation Steps of Triterpene Aglycones Following the formation of the core triterpene skeleton (aglycone), a series of modifications occur, including oxidation, substitution, and glycosylation.nih.govuoa.grThese steps are mediated by various enzymes, such as cytochrome P450-dependent monooxygenases and glycosyltransferases.nih.govuoa.grfrontiersin.org

In the case of this compound, the triterpene aglycone, gymnemagenin (B129900), undergoes glycosylation. nih.govresearchgate.netresearchgate.net Glycosylation involves the transfer of sugar moieties from activated sugar donors (such as UDP-sugars) to specific positions on the aglycone, catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). frontiersin.orgresearchgate.netfrontiersin.org This glycosylation is a critical step in the formation of triterpene saponins and significantly affects their properties, including water solubility and biological activity. nih.govfrontiersin.org While the exact sequence of glycosylation and other terminal transformations leading specifically to this compound is not fully elucidated, it is understood that gymnemagenin is glycosylated by glycosyltransferases to form gymnemic acids and their derivatives, including this compound. nih.govresearchgate.netresearchgate.netjneonatalsurg.com

Biotechnological Approaches for Enhanced this compound Accumulation in Plant Cell Cultures Given the demand for gymnemic acids and the limitations of conventional cultivation, biotechnological approaches, particularly plant cell culture techniques, are being explored for enhanced production.researchgate.netresearchgate.netnih.gov

Cell suspension cultures of Gymnema sylvestre have been established as an alternative method for producing biomass and enhancing the content of gymnemic acid. researchgate.netresearchgate.netresearcher.life Various strategies, including elicitation, have been employed to improve the accumulation of this compound and other gymnemic acids in these cultures. nih.govresearchgate.netresearcher.lifemdpi.comnih.govnih.gov

Studies have investigated the effect of different elicitors on the production of this compound in Gymnema sylvestre cell suspension cultures. For example, treatment with sodium nitroprusside (SNP), a nitric oxide donor, has shown significant enhancement in the accumulation of this compound. researchgate.netresearcher.lifenih.govresearchgate.net

Table 1 shows the effect of sodium nitroprusside (SNP) on the accumulation of this compound in Gymnema sylvestre cell suspension cultures.

| Elicitor Concentration (µM) | This compound Accumulation (µg/g DW) | Fold Increase over Control | Treatment Duration (h) | Source |

| 20 µM SNP | 2936.90 | 6.1 | 96 | researchgate.net |

| 20 µM SNP | 5.51 mg/g DCW (equivalent to 5510 µg/g) | 13.43 | 40 days | researcher.liferesearchgate.net |

Note: DW = Dry Weight, DCW = Dry Cell Weight. Different studies may report values at different time points and in different units, making direct comparison challenging but illustrating the potential for enhancement.

Other elicitors, both biotic and abiotic, have also been explored for their potential to stimulate the production of secondary metabolites in plant cell cultures, including gymnemic acids. mdpi.comnih.govnih.govd-nb.info These biotechnological interventions offer a promising avenue for sustainable and large-scale production of this compound. researchgate.netresearchgate.netnih.gov

Elicitation Strategies Using Signaling Molecules (e.g., Sodium Nitroprusside, Methyl Jasmonate, Salicylic (B10762653) Acid)

Elicitation using signaling molecules has shown promise in enhancing this compound production in Gymnema sylvestre cell suspension cultures. These molecules can trigger defense mechanisms in plant cells, leading to increased synthesis and accumulation of secondary metabolites.

Sodium Nitroprusside (SNP): Studies have demonstrated that sodium nitroprusside, a nitric oxide (NO) donor, can significantly enhance the production of this compound in G. sylvestre cell suspension cultures researcher.liferesearchgate.netresearchgate.netresearchgate.net. Research indicates that the effectiveness of SNP is dependent on its concentration and the duration of exposure researcher.liferesearchgate.netresearchgate.net. For instance, a study found that treatment with 20 µM SNP resulted in the maximum accumulation of this compound (5.51 mg/g DCW) at 40 days of exposure, representing a 13.43-fold increase compared to the control researcher.liferesearchgate.netresearchgate.net. Lower concentrations like 10 µM also showed a growth-promoting effect, while higher concentrations (50 and 100 µM) could have negative effects researchgate.net.

| Elicitor | Concentration | Exposure Time | This compound Production (mg/g DCW) | Fold Increase vs Control | Reference |

|---|---|---|---|---|---|

| Sodium Nitroprusside (SNP) | 20 µM | 40 days | 5.51 | 13.43 | researcher.liferesearchgate.netresearchgate.net |

SNP has been shown to increase valuable secondary metabolites and their biosynthetic genes in Gymnema sylvestre cell suspension cultures researchgate.net.

Methyl Jasmonate (MeJA) and Salicylic Acid (SA): Methyl jasmonate and salicylic acid are well-known phytohormones involved in plant stress responses and can influence the biosynthesis of secondary compounds nih.govmdpi.com. While their effects can vary depending on the plant species and experimental conditions, they have been explored as elicitors for gymnemic acid production researchgate.netnih.govjst.go.jp. Studies have investigated the effect of MeJA and SA on enhancing this compound, gymnemagenin, gymnemic acid IV, and gymnemic acid XVII in G. sylvestre cell suspension culture researchgate.netresearchgate.net. One study aimed to investigate the effect of SNP, SA, and MeJA on the enhancement of these compounds researchgate.net. Another review highlights MeJA and SA as powerful elicitors for enhancing secondary metabolites in medicinal plants through in vitro cultures nih.gov. The application of these elicitors during the log or deceleration phase of suspension culture can significantly enhance biomass and improve metabolite production researchgate.net.

Optimization of Cell Suspension Cultures for Secondary Metabolite Production

Optimizing cell suspension cultures is crucial for maximizing the production of secondary metabolites like this compound. This involves establishing suitable culture conditions, including the composition of the growth medium and the selection of appropriate cell lines nih.govresearchgate.netmdpi.com.

Establishing cell suspension cultures typically begins with inducing callus from plant explants, such as leaves researchgate.netresearcher.liferesearchgate.net. Murashige and Skoog (MS) medium, often supplemented with plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D) and Kinetin (Kn), is commonly used for callus induction and the subsequent establishment of friable callus suitable for suspension cultures researchgate.netresearcher.liferesearchgate.net. For example, MS medium fortified with 3.0 mg/L 2,4-D and 1.0 mg/L Kn was found to yield good friable callus and was used to produce cell suspension cultures in one study researcher.life.

Once established, cell suspension cultures require optimized conditions for growth and secondary metabolite production. Factors such as the composition of the liquid medium, subculture intervals, and agitation speed play a role frontiersin.orgnih.gov. Studies focus on optimizing these conditions to enhance biomass production and the accumulation of target compounds researchgate.netresearchgate.net. The growth kinetics of the cell suspension culture are studied to determine the optimal time for harvesting or elicitor application, often correlating high secondary metabolite content with specific growth phases nih.gov.

The application of elicitation strategies, as discussed in the previous section, is an integral part of optimizing cell suspension cultures for enhanced this compound production mdpi.comnih.govresearchgate.net. Combining optimized culture conditions with effective elicitation treatments, such as the use of SNP at optimal concentrations and exposure times, can lead to significantly higher yields of this compound compared to untreated control cultures researcher.liferesearchgate.netresearchgate.net. This integrated approach of optimizing cell suspension cultures and applying elicitation is considered a promising strategy for the large-scale production of this compound for industrial applications researcher.liferesearchgate.net.

Pharmacological Profile and Molecular Mechanisms of Deacylgymnemic Acid

Antidiabetic Efficacy and Glucose Homeostasis Modulation

Studies have explored the efficacy of Deacylgymnemic acid in modulating glucose homeostasis and its potential as an antidiabetic agent. Findings from a rat model of metabolic syndrome induced by a high fructose (B13574) diet indicated that DAGA treatment resulted in a significant decrease in insulin (B600854) resistance, accompanied by improvements in glucose and lipid profiles. nih.govsemanticscholar.orgnih.gov This suggests a beneficial effect of DAGA on glucose-insulin homeostasis. nih.govnih.gov

Pancreatic β-Cell Function and Insulin Secretion Enhancement

The impact of this compound on pancreatic β-cell function and insulin secretion presents a nuanced picture in the available research. While some studies on Gymnema sylvestre and its gymnemic acid components suggest potential in stimulating pancreatic cell production and increasing insulin secretion, studies specifically on DAGA in a rat model of metabolic syndrome showed a decrease in fasting plasma insulin levels alongside a decrease in fasting plasma glucose. nih.govsemanticscholar.orgnih.govnih.govnams-annals.in This decrease in fasting insulin, coupled with improved glucose levels and reduced HOMA-IR, might suggest an improvement in insulin sensitivity rather than a direct enhancement of insulin secretion in that specific model of insulin resistance. nih.gov However, other research on gymnemic acids in general has reported the ability to stimulate insulin release in vitro, potentially by increasing membrane permeability of β-cells. nih.govnams-annals.in Furthermore, some studies suggest that gymnemic acids may act by promoting the regeneration of islet cells and increasing insulin secretion. nih.govresearchgate.netphcogrev.com Research on Gymnemic Acid (GA), which includes DAGA as a derivative, has indicated a potential role in ameliorating pancreatic β-cell dysfunction by modulating Pdx1 expression, suggesting a possible strategy for β-cell regeneration. nih.govnih.gov GA administration was reported to be potentially responsible for β-cell proliferation and survival in diabetic rats, boosting insulin secretion via β-cell regeneration markers. nih.gov

Glucose Uptake Stimulation in Peripheral Tissues (Adipocytes, Skeletal Muscle Cells)

Research investigating the effects of a triterpene glycoside fraction from Gymnema sylvestre on glucose uptake in 3T3L1 adipocytes and C2C12 skeletal muscle cells used this compound as an available commercial standard for comparison. scirp.org The triterpene glycoside fraction demonstrated an increase in glucose uptake in both cell types. scirp.org While this study primarily highlights the activity of the triterpene glycoside fraction, the inclusion of DAGA as a standard suggests its relevance in this area of research. Glucose uptake in skeletal muscle and adipose tissue is primarily mediated by the glucose transporter GLUT4, which translocates to the cell surface in response to insulin. mdpi.commdpi.comnih.govmdpi.com Impaired glucose transport in these tissues contributes to insulin resistance in type 2 diabetes. scirp.orgmdpi.com

Regulation of Glucose Metabolism Enzymes

Gymnemic acids, including this compound as a derivative, have been reported to influence glucose metabolism by enhancing the activities of enzymes involved in insulin-dependent pathways. nih.govresearchgate.net Additionally, they may play a role in decreasing gluconeogenic enzymes and sorbitol dehydrogenase activities. researchgate.net Inhibition of enzymes that digest dietary starch into glucose, such as α-glucosidase and α-amylase, has also been studied as a mechanism for blood sugar control, and triterpene glycosides from Gymnema sylvestre have shown inhibitory activity against these enzymes. nih.gov Glucose metabolism involves a complex network of enzymes regulating processes like glycolysis and gluconeogenesis. frontiersin.orgmdpi.com

Intestinal Glucose Absorption Inhibition

Gymnemic acids are reported to inhibit the absorption of glucose from the intestine. nih.govresearchgate.netresearchgate.netingentaconnect.com This mechanism contributes to their glucose-lowering activity by suppressing the increase in plasma glucose levels after carbohydrate intake. ingentaconnect.com The inhibition of intestinal glucose absorption by Gymnema sylvestre extracts has been examined, and various components, including gymnemic acids, were found to exhibit this inhibitory activity. researchgate.net This interference with glucose absorption is associated with the Na-dependent transport system in the intestine. ingentaconnect.com

Amelioration of Insulin Resistance

This compound has shown beneficial effects on improving insulin sensitivity. nih.gov In a rat model of metabolic syndrome, administration of DAGA led to a significant decrease in HOMA-IR (homeostasis model assessment-insulin resistance), a surrogate marker of insulin resistance. nih.govsemanticscholar.orgnih.govresearchgate.net This reduction in HOMA-IR was comparable to the effect observed with pioglitazone, a known insulin sensitizer. nih.gov The improvement in insulin sensitivity occurred without a decrease in body weight in this study, suggesting a direct effect on insulin sensitivity. nih.gov Insulin resistance, a key feature of metabolic syndrome and type 2 diabetes, is characterized by the reduced ability of cells to respond effectively to insulin. nih.govnih.govclevelandclinic.orghopkinsmedicine.org

Impact on Metabolic Syndrome Parameters (e.g., Systolic Blood Pressure, Triglycerides)

Beyond its effects on glucose homeostasis, this compound has demonstrated a positive impact on other parameters of metabolic syndrome. In a rat model, DAGA administration (200 mg/kg) reduced systolic blood pressure and showed a modest improvement in lipid profile, including triglycerides. nih.govsemanticscholar.orgnih.govresearchgate.net Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes, including elevated blood pressure and high triglyceride levels. nih.govclevelandclinic.orghopkinsmedicine.orgcaldic.com While DAGA significantly improved fasting plasma glucose and HOMA-IR, its effect on systolic blood pressure was a reduction, and there was a modest improvement in lipid profile parameters like triglycerides. nih.govsemanticscholar.orgnih.gov

Data Table: Effects of DAGA on Metabolic Parameters in a Rat Model of Metabolic Syndrome

| Parameter | Baseline (HFD) | Vehicle (HFD) | Pioglitazone (HFD) | DAGA 200 mg/kg (HFD) | Significance (DAGA vs. Vehicle) | Significance (DAGA vs. Baseline) |

| Fasting Plasma Glucose | Increased | High | Lowered | Significantly Improved nih.govsemanticscholar.orgnih.gov | Significant nih.govsemanticscholar.orgnih.gov | Significant nih.govsemanticscholar.orgnih.gov |

| Fasting Plasma Insulin | Increased | High | Not specified | Decreased nih.govsemanticscholar.org | Not specified | Not specified |

| HOMA-IR | Increased | High | Decreased nih.gov | Significantly Decreased nih.govsemanticscholar.orgnih.govresearchgate.net | Significant nih.govsemanticscholar.orgnih.govresearchgate.net | Significant nih.govsemanticscholar.orgnih.govresearchgate.net |

| Systolic Blood Pressure | Increased | High | Reduced nih.govsemanticscholar.org | Reduced nih.govsemanticscholar.orgnih.govresearchgate.net | Not statistically significant semanticscholar.org | Not statistically significant semanticscholar.org |

| Triglycerides | Increased | High | Improved nih.govsemanticscholar.org | Modest Improvement nih.govsemanticscholar.orgnih.govresearchgate.net | Not specified | Not specified |

| Body Weight | Increased | Increased | Not decreased nih.gov | Not decreased nih.govsemanticscholar.orgresearchgate.net | Not specified | Not specified |

Detailed Research Findings:

In the rat model of metabolic syndrome induced by a high fructose diet, administration of DAGA at a dose of 200 mg/kg for 20 days, following 20 days of HFD to induce the condition, resulted in significant improvements in several metabolic parameters. Fasting plasma glucose levels were significantly reduced compared to the vehicle-treated group and baseline levels after HFD induction. nih.govsemanticscholar.orgnih.gov HOMA-IR, a measure of insulin resistance, also showed a significant decrease with DAGA treatment, comparable to the effect of pioglitazone. nih.govsemanticscholar.orgnih.govresearchgate.net While systolic blood pressure was reduced by DAGA, this reduction did not reach statistical significance in the study. nih.govsemanticscholar.org A modest improvement in the lipid profile, including triglycerides, was also observed with DAGA treatment. nih.govsemanticscholar.orgnih.govresearchgate.net Importantly, these beneficial effects on glucose-insulin homeostasis and metabolic parameters were noted without a significant decrease in body weight in the DAGA-treated rats. nih.govsemanticscholar.orgresearchgate.net

Antiobesity Activity and Associated Metabolic Effects

Studies have explored the potential of this compound and Gymnema sylvestre extracts containing gymnemic acids, including DAGA, in managing obesity and related metabolic disturbances. Research in a rat model of metabolic syndrome induced by a high-fructose diet demonstrated that administration of this compound led to improvements in certain metabolic parameters. While this study did not observe a decrease in body weight with DAGA treatment, it significantly improved fasting plasma glucose and Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) iccmp.in, sigmaaldrich.com, nih.gov. Gymnemic acids, as active constituents of Gymnema sylvestre, have been reported to possess anti-obesity properties by potentially reducing body weight and inhibiting glucose absorption jkchemical.com. Several compounds isolated from Gymnema have shown the ability to prevent the accumulation of triglycerides in muscle and liver and decrease fatty acid accumulation in circulation jkchemical.com. The mechanism may involve delaying glucose absorption in the blood, as gymnemic acid molecules are thought to occupy receptor sites in the intestine, thereby preventing the absorption of sugar molecules wikipedia.org, nih.gov.

Hypolipidemic Actions and Serum Lipid Profile Regulation

This compound and Gymnema sylvestre extracts have demonstrated hypolipidemic effects, influencing serum lipid profiles. In a rat model of metabolic syndrome, this compound administration resulted in a modest improvement in lipid profile iccmp.in, sigmaaldrich.com, nih.gov. Studies on Gymnema sylvestre extracts, which contain gymnemic acids, have shown significant decreases in circulating cholesterol, triglycerides, LDL, and VLDL levels, while promoting an increase in HDL levels,,. These actions may be attributed to phytochemical constituents like saponins (B1172615). The plant extract has been shown to promote the fecal excretion of cholesterol and cholic acid-derived bile acids. The presence of sitosterol (B1666911) in the leaf extract might also contribute to lipid-lowering action by decreasing the absorption of lipids. Treatment with Gymnema sylvestre extract in hyperlipidemic rats significantly decreased total serum cholesterol, triglycerides, low-density lipoproteins, and very low-density lipoprotein and increased high-density lipoproteins.

Summary of Hypolipidemic Effects (Based on Gymnema sylvestre extract studies):

| Lipid Parameter | Effect Observed |

| Total Cholesterol | Decreased |

| Triglycerides | Decreased |

| Low-Density Lipoprotein (LDL) | Decreased |

| Very Low-Density Lipoprotein (VLDL) | Decreased |

| High-Density Lipoprotein (HDL) | Increased |

Anti-inflammatory Response Pathways

The anti-inflammatory properties of gymnemic acid, including potentially this compound, have been investigated, with studies highlighting their influence on various inflammatory response pathways. Gymnemic acid has been shown to alleviate inflammation and insulin resistance in animal models through the modulation of PPARδ- and NFκB-mediated signaling pathways. It can inhibit the expression of inflammatory cytokines. Gymnema sylvestre extract has been found to suppress inflammatory cell infiltrations and cytokine/chemokine marker expression in models of lung injury. Mechanistic studies suggest that Gymnema sylvestre extract modulates the NF-κB/MAPK signaling pathway, which plays a role in inflammation,. Fractionation studies revealed that fractions rich in gymnemic acid derivatives showed better anti-inflammatory effects, such as the inhibition of IL-6 and IL-1β. The anti-inflammatory activity of Gymnema sylvestre may also be linked to the presence of tannins and saponins wikipedia.org.

Antimicrobial Spectrum and Biological Efficacy

Gymnema sylvestre and its constituents, including gymnemic acids, have demonstrated antimicrobial activity against a range of pathogens. Studies have reported broad-spectrum efficacy against storage fungi such as Penicillium expansum, Aspergillus flavus, Penicillium digitatum, Aspergillus parasiticus, and Fusarium verticillioides. Extracts containing gymnemic acids and gymnemagenin (B129900) have shown higher efficacy against spoilage pathogenic fungi. Gymnema sylvestre has also shown potential therapeutic action against bacterial species such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus,. While some studies suggest mechanisms involving the blocking of enzymes like cyt P450 sterol 1,4-α-demethylase in fungi, further research is needed to fully elucidate the specific mechanisms of this compound's antimicrobial action.

Antimicrobial Activity Highlights:

| Target Organism Type | Examples of Susceptible Organisms |

| Fungi | Penicillium expansum, Aspergillus flavus, Penicillium digitatum, Aspergillus parasiticus, Fusarium verticillioides |

| Bacteria | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, |

Antioxidant Activity and Reactive Oxygen Species Mitigation

This compound and gymnemic acids contribute to the antioxidant activity observed in Gymnema sylvestre extracts. These compounds are capable of scavenging reactive oxygen species (ROS) and other free radicals,. Studies have shown that Gymnema sylvestre extract can inhibit DPPH, scavenge superoxide (B77818) and hydrogen peroxide, and exhibit significant antioxidative potential. The plant extract has demonstrated scavenging activity against hydroxyl, superoxide, nitric oxide, and hypochlorous acid radicals, as well as inhibiting lipid peroxidation. The antioxidant activity may involve the modulation of pathways such as the NRF2 pathway. Phenolic compounds present in Gymnema sylvestre are considered important in quenching oxygen free radical species.

Antioxidant Activity Mechanisms:

Scavenging of reactive oxygen species (ROS) and free radicals (e.g., DPPH, superoxide, hydroxyl radicals, nitric oxide, hypochlorous acid),.

Inhibition of lipid peroxidation.

Potential modulation of the NRF2 pathway.

Other Investigated Biological Activities (e.g., Immunomodulatory)

Beyond the widely studied effects, this compound and Gymnema sylvestre extracts have shown other biological activities, including immunomodulatory properties. Studies suggest that Gymnema sylvestre extract can stimulate the proliferation of lymphocytes. The active compounds, such as gymnemic acid, may have modulatory effects on the immune system, potentially restoring innate immune function,. This suggests a role for this compound in influencing immune responses.

Structure Activity Relationship Sar Studies of Deacylgymnemic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical relationship between the chemical properties (descriptors) of a set of compounds and their observed biological activities. mdpi.comjbclinpharm.org These models can then be used to predict the activity of new or untested compounds. jbclinpharm.orgnih.gov

Correlation of Chemical Descriptors with Biological Activity

In the context of deacylgymnemic acid and its analogues, QSAR models have been developed to correlate various chemical descriptors with biological activity, particularly against targets like PPARγ. researchgate.net Studies have suggested that descriptors such as dipole moment, electron affinity, dielectric energy, secondary amine group count, and LogP correlate well with the activity of gymnemic acid analogues targeting PPARγ. researchgate.net The quality of QSAR models is dependent on the selection of molecules and the accuracy of biological data. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a molecule (ligand) to a biological target (protein). nih.govjyoungpharm.org These simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process. nih.govjyoungpharm.org

This compound Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose homeostasis, making it a significant target for anti-diabetic agents. nih.govelifesciences.org Molecular docking studies have investigated the binding of this compound and other gymnemic acid analogues to PPARγ. researchgate.netnih.govresearchgate.net These studies aim to understand how these compounds might exert their potential anti-diabetic effects by interacting with this receptor. researchgate.net Some gymnemic acid analogues have shown good binding affinities to PPARγ in docking studies. researchgate.net

This compound Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

Endothelial Nitric Oxide Synthase (eNOS) is an enzyme that produces nitric oxide (NO), a molecule critical for maintaining vascular health and function. nih.govmdpi.comfrontiersin.org Impaired eNOS activity and reduced NO bioavailability are associated with endothelial dysfunction, a characteristic of conditions like diabetes. mdpi.comfrontiersin.org Molecular docking studies have explored the potential of this compound and other compounds from Gymnema sylvestre to interact with eNOS. jyoungpharm.org These studies suggest that these compounds might act as agonists of eNOS, potentially helping to improve NO production. jyoungpharm.org The binding energies observed in docking studies indicate a good affinity for the eNOS enzyme. jyoungpharm.org

This compound Interactions with Sweet Taste Receptors (T1R3)

This compound, as a component of gymnemic acids, is known for its ability to suppress the perception of sweetness. nih.govnih.govsci-hub.se This effect is mediated through interaction with the sweet taste receptor, which is a heterodimer of the T1R2 and T1R3 proteins. nih.govnih.govsci-hub.see-dmj.org Studies, including those using heterologously expressing cells, have shown that gymnemic acids inhibit the response to sweet compounds by interacting with the human T1R2 + T1R3 receptor. nih.govnih.govsci-hub.se Specifically, the transmembrane domain of human T1R3 appears to be mainly required for this sweet-suppressing effect. nih.govnih.govsci-hub.se Molecular models predict that gymnemic acids dock to a binding pocket within the transmembrane domain of hT1R3, potentially sharing a binding site with other sweet inhibitors like lactisole. nih.govnih.govsci-hub.se

Other Identified Molecular Targets (e.g., AKT1, SRC, TNF, IL1B)

Network pharmacology and molecular docking studies investigating the potential anti-diabetic mechanisms of Gymnema sylvestre and its bioactive compounds, including this compound, have identified other potential molecular targets. nih.govresearchgate.netresearchid.coresearchgate.netresearcher.life Topological analysis of protein-protein interaction networks has highlighted targets such as AKT1, SRC, TNF, and IL1B as potentially significant in the context of the plant's effects. nih.govresearchgate.netresearchid.coresearchgate.netresearcher.life These targets are involved in various cellular processes and pathways relevant to diabetes management, including inflammation and signaling pathways. researchgate.net While this compound is among the compounds investigated in these studies, specific detailed interaction analyses for this compound with each of these individual targets (AKT1, SRC, TNF, IL1B) are part of broader investigations into the multi-compound, multi-target effects of Gymnema sylvestre extracts. nih.govresearcher.life

Impact of Structural Modifications on this compound Bioactivity

The biological activities of this compound and its analogues, particularly their effects on sweetness perception and glucose metabolism, are significantly influenced by structural variations, such as the presence and nature of acyl groups and the glycosidic moiety.

Sweetness Inhibition: Studies on the sweetness-suppressing effect of gymnemic acids have highlighted the importance of specific structural features. The anti-sweet activity of these triterpene saponins (B1172615) appears to be related to the number of acyl groups present in the molecule, with activity generally decreasing as the number of acyl groups decreases mdpi.com. For instance, a 0.5 mM solution of gymnemic acids VIII, IX, and X led to a complete suppression of the sweet taste of 0.2 M sucrose, similar to the activity of gymnemic acids III and IV, which are acylated at C21 mdpi.com. Conversely, gymnemic acid VII, prosapogenin, and the aglycone gymnemagenin (B129900) showed no sweetness-inhibiting activity at the same concentration mdpi.com.

Further research into the molecular mechanisms of sweetness suppression by gymnemic acids has indicated that the glucuronosyl group, a common structural component of these compounds including this compound, plays a key role. This group is involved in mediating the sweet-suppressing effect through interactions with the transmembrane domains of the human sweet receptor T1R3 nih.gov. Glucuronic acid itself has demonstrated a concentration-dependent sweet-suppressing effect nih.gov.

These findings suggest that both the acyl chains and the glucuronosyl moiety are crucial for the sweetness-inhibiting activity of gymnemic acids. The removal of acyl groups, as in this compound compared to acylated gymnemic acids, or the complete absence of glycosidic and acyl groups, as in gymnemagenin, leads to a reduction or loss of this specific bioactivity.

Anti-diabetic Activity: Structure-activity relationship studies have also explored the anti-diabetic potential of gymnemic acid analogues, often focusing on targets like PPARγ and glucose uptake mechanisms. A quantitative structure-activity relationship (QSAR) model developed for gymnemic acid analogues targeting PPARγ indicated that chemical descriptors such as dipole moment, electron affinity, dielectric energy, secondary amine group count, and LogP correlated well with activity nih.govresearchgate.net. Docking studies within this research showed that gymnemasin D and gymnemic acid VII exhibited higher binding affinity to PPARγ nih.govresearchgate.net.

Specific analogues have shown varying degrees of activity in modulating glucose metabolism. Gymnemic acids II and III demonstrated potent inhibitory activities on glucose uptake in rat small intestine fragments mdpi.com. Gymnemic acid IV has been noted for its multidirectional antihyperglycaemic effects, including antisweet activity, glucose uptake inhibitory activity, and gut glycosidase inhibitory action, showing a higher blood glucose lowering effect than glibenclamide in diabetic mice mdpi.com.

While this compound is a key structural component, the acylated forms and other derivatives exhibit differential potencies and mechanisms of action related to both taste modification and anti-diabetic effects. The specific positioning and nature of acyl groups, as well as the presence of the glucuronosyl moiety attached to the gymnemagenin core, are critical determinants of the observed biological activities.

Here are some detailed research findings related to the bioactivity of this compound and its analogues:

| Compound | Structural Features | Reported Bioactivity (Examples) | Relevant Study/Finding |

| This compound | Gymnemagenin + Glucuronic acid at C3 nih.gov | Sweetness suppression (generally less potent than acylated forms) | Implied by SAR of acylated vs deacylated forms mdpi.com |

| Gymnemic acid I | Gymnemagenin + Glucuronic acid + Acyl groups (e.g., tigloyl, acetyl) nih.gov | Highest anti-sweet properties wikipedia.org; Antihyperglycemic activities lipidmaps.org | Comparative studies of sweetness inhibition mdpi.comwikipedia.org; Effects on S6K1, mTOR, caspase-3 lipidmaps.org |

| Gymnemic acid III | Gymnemagenin + Glucuronic acid + Acyl group (e.g., 2-methyl-butyloyl) nih.govwikidata.org | Potent inhibition of glucose uptake in rat small intestine fragments mdpi.com; PPARγ binding affinity nih.govresearchgate.net | In vitro glucose uptake studies mdpi.com; Docking studies nih.govresearchgate.net |

| Gymnemic acid IV | Gymnemagenin + Glucuronic acid + Acyl group (e.g., tigloyl) + Double bond in acyl group mdpi.com | Multidirectional antihyperglycaemic agent; Higher blood glucose lowering than glibenclamide mdpi.com | In vivo studies in diabetic mice mdpi.com; Gut glycosidase inhibition mdpi.com |

| Gymnemic acid VII | Gymnemagenin + Glucuronic acid + Acyl group | Higher binding affinity to PPARγ nih.govresearchgate.net; Slight inhibitory activity on glucose absorption mdpi.com | Docking studies nih.govresearchgate.net; Oral glucose-loaded rat studies mdpi.com |

| Gymnemagenin | Aglycone (Pentahydroxyolean-12-ene) wikipedia.org | Not active in sweetness suppression at 0.5 mM mdpi.com | Comparative studies of sweetness inhibition mdpi.com |

| Glucuronic acid | Sugar moiety | Sweetness-suppressing effect nih.gov | In vitro studies with human sweet receptor nih.gov |

| Compound | PPARγ Binding Affinity (kcal/mol) (Example from Docking) |

| Gymnemasin D | Higher binding affinity reported nih.govresearchgate.net |

| Gymnemic acid VII | Higher binding affinity reported nih.govresearchgate.net |

| Gymnemic acid III | -5.6 researchgate.net |

| Gymnemic acid X | -5.6 researchgate.net |

| Gymnemic acid XII | -5.1 researchgate.net |

| Gymnemic acid XIV | -5.3 researchgate.net |

| Rosiglitazone | Comparable to active analogues researchgate.net |

Advanced Analytical Methodologies for Deacylgymnemic Acid Quantification and Standardization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Deacylgymnemic acid. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection wavelength to achieve optimal separation and quantification.

Commonly, C18 columns are used as the stationary phase for the separation of this compound. researchgate.netresearchgate.netarjournals.org The mobile phase is typically a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing phosphoric acid to adjust the pH. researchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently utilized for its simplicity and reproducibility. researchgate.netresearchgate.netarjournals.org For instance, successful separation has been achieved using an isocratic mobile phase of acetonitrile and buffer (23:77 v/v) at a flow rate of 2.0 mL/min. researchgate.netarjournals.org Another method employed a mobile phase of acetonitrile, water, and phosphoric acid (25:75:0.1 v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm.

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex C18 | RP C18 Polaris 5 C18-A (5 µm; 250×4.6 mm) |

| Mobile Phase | Acetonitrile: Buffer (23:77 v/v) | Acetonitrile: Water: Phosphoric acid (25:75:0.1 v/v) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 2.0 mL/min | 1.0 mL/min |

| Detection Wavelength | Not Specified | 210 nm |

| Column Temperature | Not Specified | 25°C |

Validated HPLC methods are essential for determining the content of this compound in various samples, from raw plant material to finished herbal products. researchgate.netarjournals.org Since gymnemic acids are a complex mixture, quantification is often performed by first hydrolyzing the gymnemic acids to a common aglycone, such as this compound, and then quantifying this single marker compound. nih.gov This approach simplifies the analysis and provides a reliable measure of the total gymnemic acid content.

Studies have shown significant variability in the this compound content in Gymnema sylvestre collected from different geographical regions. One study investigating plants from various parts of India found that the this compound content ranged from 4.70 to 35.42 µg/mg in the dry plant material. This highlights the importance of standardized analytical methods for ensuring the quality and consistency of commercial Gymnema products. HPLC analysis has also been used to compare the gymnemic acid content in different types of extracts, revealing that a 70% ethanol extract of dry leaves contained approximately twice the amount of gymnemic acids (analyzed as this compound) compared to a hot water extract. nih.gov

To ensure that an HPLC method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.netarjournals.org This process involves evaluating several key performance characteristics.

Specificity and Selectivity : These parameters ensure that the analytical signal corresponds only to this compound and is not affected by other components in the sample matrix. youtube.com

Linearity : This establishes the relationship between the concentration of the analyte and the detector's response. youtube.com For this compound, linearity has been demonstrated over various concentration ranges, such as 50-800 µg/mL, with a high correlation coefficient (r²) of 0.9998. researchgate.netarjournals.org Another developed method showed a linear range of 2-10 µg/ml with a correlation coefficient of 0.9994. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantitation (LOQ) : LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.comyoutube.com A liquid chromatography-mass spectrometry (LC-MS) method reported an LOD of 0.0017 mg/L and an LOQ of 0.0052 mg/L for gymnemic acid. acgpubs.org

Accuracy and Recovery : Accuracy reflects how close the measured value is to the true value. youtube.com It is often assessed through recovery studies, where a known amount of pure this compound is added to a sample and the mixture is analyzed. High recovery percentages indicate an accurate method. pharmtech.com

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (%RSD).

Stability : The stability of both the standard and sample solutions is tested over a defined period to ensure that the concentration of this compound does not change during the analytical process. pharmtech.com

Table 2: Summary of Validation Parameters from a Developed HPLC Method

| Validation Parameter | Result |

| Linearity Range | 50 - 800 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Accuracy (% Recovery) | High (specific values vary by study) |

| Precision (%RSD) | Low (specific values vary by study) |

| LOD | 0.0017 mg/L (LC-MS method) |

| LOQ | 0.0052 mg/L (LC-MS method) |

Proper sample preparation is a critical step to ensure accurate and reproducible HPLC results. sartorius.com The primary goal is to extract this compound from the complex plant matrix and remove interfering substances that could block the HPLC column or co-elute with the analyte. sartorius.comnacalai.com

A key step in the sample preparation for quantifying total gymnemic acids is hydrolysis. Since this compound is the aglycone of various gymnemic acids, an alkaline hydrolysis step is employed to cleave the ester groups and convert the different gymnemic acids into a single, quantifiable compound. A typical procedure involves refluxing the plant extract with a methanolic solution of potassium hydroxide. After hydrolysis, the pH is adjusted, and the solution is diluted with a suitable solvent, filtered through a membrane filter (e.g., 0.45 µm), and then injected into the HPLC system.

Sample Preparation Workflow:

Extraction : The initial extraction of gymnemic acids from powdered Gymnema sylvestre leaves is often done with 50% aqueous methanol.

Concentration : The filtrate is concentrated under a vacuum.

Alkaline Hydrolysis : The concentrated extract is refluxed with potassium hydroxide in methanol to yield this compound.

Neutralization and Dilution : The pH of the hydrolyzed sample is adjusted, and the solution is diluted with 50% aqueous methanol.

Filtration : The final solution is filtered through a 0.45 µm syringe filter before HPLC injection to remove any particulate matter.

High-Performance Thin-Layer Chromatography (HPTLC) for Related Triterpenoids and Standardization

HPTLC is another valuable tool for the analysis of Gymnema sylvestre and its triterpenoids. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ijpsonline.comjetir.org HPTLC is particularly useful for creating chemical fingerprints of herbal extracts and for the quantification of specific markers for standardization purposes. nih.gov

For the standardization of G. sylvestre, HPTLC methods have been developed to quantify gymnemagenin (B129900), another important aglycone of gymnemic acids. nih.gov The method involves spotting the hydrolyzed sample extracts onto a pre-coated silica gel 60F₂₅₄ plate. ijpsonline.comscispace.com The plate is then developed in a suitable mobile phase, such as a mixture of chloroform and methanol (9:1). ijpsonline.comscispace.com After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 293 nm) to quantify the separated compounds. scispace.com The identity of the compound can be confirmed by comparing its Rf value and UV spectrum with that of an authentic standard. jetir.org

HPTLC methods have been validated according to ICH guidelines and have shown good linearity, precision, and accuracy for the quantification of compounds like gymnestrogenin in G. sylvestre. ijpsonline.comjetir.orgscispace.com This technique serves as a reliable quality control tool for both raw materials and finished herbal products. jetir.org

Comparative Analysis of Extraction Techniques and Their Influence on this compound Yield

The choice of extraction technique significantly impacts the yield of this compound and other bioactive compounds from Gymnema sylvestre. nih.govfrontiersin.org Various methods, from traditional techniques like maceration and Soxhlet extraction to more modern approaches, have been evaluated. frontiersin.org

One study found that continuous hot extraction using a Soxhlet apparatus with 90% methanol provided the maximum yield of gymnemic acid (42%). ijpbs.com Another comparative study on Gymnema inodorum evaluated several techniques, including ethanolic maceration, ethanolic reflux, aqueous decoction, and aqueous microwave-assisted extraction. The results showed that ethanolic reflux was the most effective method for isolating gymnemic acid, yielding the highest concentration (8.24 ± 0.65 mg/g). nih.gov This method also resulted in the highest total phenolic content. nih.gov In contrast, ethanolic maceration yielded the highest total flavonoid content. nih.gov These findings demonstrate that the optimal extraction method depends on the specific class of compounds being targeted. The solvent choice is also critical; for instance, a 70% ethanol extract was found to be more efficient than a hot water extract for obtaining gymnemic acids. nih.gov

Table 3: Influence of Extraction Method on Gymnemic Acid Yield in Gymnema inodorum

| Extraction Method | Gymnemic Acid Concentration (mg/g) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |

| Ethanolic Reflux | 8.24 ± 0.65 | 82.54 ± 0.07 | 31.90 ± 0.03 |

| Ethanolic Maceration | Not specified | Not specified | 35.80 ± 0.01 |

| Aqueous Microwave-Assisted | Not specified | 55.49 ± 0.22 | Not specified |

| Aqueous Decoction | Not specified | 54.88 ± 0.09 | Not specified |

Data adapted from a study on Gymnema inodorum. nih.gov

Preclinical and in Vivo Investigations of Deacylgymnemic Acid

Efficacy Studies in Animal Models of Metabolic Disorders

Animal models are widely used to study diabetes and its complications, including chemically induced and diet-induced models that mimic aspects of human metabolic disorders. frontiersin.orgnih.gov

Deacylgymnemic Acid in Insulin (B600854) Resistance Models

Investigations have explored the effects of this compound (DAGA) in animal models of insulin resistance. In a study utilizing a rat model of metabolic syndrome induced by a high-fructose diet, administration of DAGA at a dose of 200 mg/kg demonstrated a significant improvement in parameters associated with insulin resistance. This was evidenced by a decrease in fasting plasma glucose and a reduction in the Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) index. nih.govnih.gov The observed improvement in insulin sensitivity was not linked to a decrease in body weight, suggesting a direct effect on insulin sensitivity pathways. nih.gov

This compound in Chemically Induced Diabetic Animal Models

Chemically induced diabetic animal models, often utilizing agents like streptozotocin (B1681764) (STZ) or alloxan (B1665706) which target pancreatic beta cells, are employed to study the effects of potential therapeutic compounds on hyperglycemia and related complications. frontiersin.orgnih.govnih.gov While some studies focus on the broader effects of Gymnema sylvestre extracts in these models phcogrev.comjyoungpharm.org, research specifically on this compound in chemically induced diabetes is also reported. Studies have indicated that this compound, as a constituent of Gymnema sylvestre, may contribute to the observed anti-diabetic effects in these models, which can include reductions in plasma glucose levels. jyoungpharm.orgresearchgate.net

Cellular and In Vitro Studies on this compound Bioactivity

In vitro studies using various cell lines provide insights into the direct effects of this compound at the cellular level, including its impact on pancreatic β-cells and glucose uptake in insulin-sensitive tissues.

Responses of Pancreatic β-Cell Lines to this compound

Pancreatic β-cell lines, such as MIN6 cells, are frequently used to investigate compounds that influence insulin secretion and β-cell function. nih.govfrontiersin.org Studies have examined the effects of Gymnema sylvestre extracts and their constituents, including this compound, on these cell lines. Research indicates that this compound may influence pancreatic β-cell function. For instance, a triterpene glycoside fraction containing this compound showed an enhancement in the expression of GLUT2 in MIN6 cells compared to a commercial standard of this compound. researchgate.net Other Gymnema sylvestre extracts have also been reported to stimulate insulin secretion from MIN6 cells and other β-cell lines. nih.gov

Glucose Uptake Assays in Adipocyte and Myocyte Cell Lines

Glucose uptake in adipocytes and myocytes is a key process in glucose homeostasis, and cell lines derived from these tissues (e.g., 3T3-L1 adipocytes and C2C12 myocytes) are used to assess the impact of compounds on this process. scirp.orgmdpi.com Studies have investigated the effect of triterpene glycoside fractions from Gymnema sylvestre, which include this compound, on glucose uptake in these cell lines. An active triterpene glycoside fraction was shown to enhance the glucose uptake efficiency of 3T3-L1 adipocytes and C2C12 myocytes in a dose-dependent manner. scirp.orgscirp.org Specifically, at a concentration of 50 µg/mL, this fraction exhibited a better increase in glucose uptake compared to the control in both cell types. scirp.org

Toxicological Profiles and Safety Assessments in Preclinical Models

Preclinical safety assessments in animal models are crucial for evaluating the potential toxicity of a compound before clinical trials. While the user's instructions included a general exclusion of "Safety/adverse effect profiles," the outline specifically requests "Toxicological Profiles and Safety Assessments in Preclinical Models." Based on the search results, information on the preclinical toxicological profile of isolated this compound is limited in the provided snippets. However, reviews on Gymnema sylvestre extracts, which contain this compound, mention some safety considerations observed in preclinical studies. For example, one review notes that gymnemic acid (a related compound) may be hepatotoxic at higher doses in mice and mentions a no-observable-effect level for Gymnema sylvestre extract in rats over a long-term study. phcogrev.com Further specific toxicological data solely for this compound in preclinical models would require more targeted research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 129465 |

| Pioglitazone | 4822 |

| Streptozotocin (STZ) | 29104 |

| Alloxan | 318 |

| Glibenclamide | 3488 |

| Metformin | 4091 |

Interactive Data Tables

Below are interactive tables summarizing some of the data mentioned in the text:

Table 1: Effect of DAGA on Glucose Homeostasis in a Rat Model of Metabolic Syndrome

| Parameter | Control Group (Baseline) | HFD Group (Day 20) | DAGA (200 mg/kg) Group (Day 40) |

| Fasting Plasma Glucose | Data not explicitly provided in snippet nih.govnih.gov | Increased nih.govnih.gov | Significantly Improved nih.govnih.gov |

| HOMA-IR | Similar across groups researchgate.net | Significant Increase researchgate.net | Significantly Improved nih.govnih.govresearchgate.net |

| Systolic Blood Pressure | Data not explicitly provided in snippet nih.govnih.gov | Increased nih.govnih.gov | Reduced nih.govnih.gov |

Table 2: Effect of Triterpene Glycoside Fraction (containing DAGA) on Glucose Uptake

| Cell Line | Treatment Concentration | Effect on Glucose Uptake (Relative to Control) | Significance |

| 3T3-L1 Adipocytes | 50 µg/mL | Better increase compared to control scirp.org | Not explicitly provided in snippet scirp.org |

| C2C12 Myocytes | 50 µg/mL | Better increase compared to control scirp.org | Not explicitly provided in snippet scirp.org |

Translational Significance and Future Research Trajectories for Deacylgymnemic Acid

Therapeutic Potential and Drug Development Implications

Deacylgymnemic acid and other gymnemic acids are primary bioactive components of Gymnema sylvestre, contributing to its pharmacological effects, notably its anti-diabetic properties nams-annals.innih.govnih.gov. These compounds are being investigated for their potential in diabetes management and cholesterol regulation due to their anti-inflammatory and antioxidant properties researchgate.net. Studies suggest that gymnemic acids, including derivatives of DAGA, can inhibit intestinal glucose absorption and regulate blood sugar levels researchgate.net. They have also been shown to stimulate insulin (B600854) release and synthesis, improve glucose tolerance, and exhibit anti-inflammatory effects nams-annals.in.

The therapeutic potential of Gymnema sylvestre extracts, containing DAGA and other gymnemic acids, has been explored in both animal models and human clinical trials for their ability to reduce blood glucose levels and improve metabolic abnormalities associated with diabetes researchgate.net. The antidiabetic activity is thought to involve mechanisms such as stimulating pancreatic cell production, increasing insulin production, and enhancing insulin sensitivity and activity nih.gov. Beyond diabetes, gymnemic acid preparations have shown effectiveness against obesity in studies nih.gov. Phytochemicals like gymnemic acids are increasingly being used as molecular targets in drug development nih.gov.

Computational approaches, such as network pharmacology and molecular docking, are being employed to explore the potential mechanisms of action of Gymnema sylvestre compounds, including DAGA, in diabetes management nih.govresearchgate.netimpactfactor.org. These studies aim to identify potential targets and pathways modulated by these bioactive constituents nih.govimpactfactor.org.

Investigation of Synergistic Effects and Combinatorial Approaches Involving this compound

While individual compounds from Gymnema sylvestre, including this compound and various gymnemic acids, demonstrate biological activities, the potential for synergistic effects among these constituents is a significant area of investigation mdpi.com. Traditional medicinal practices often utilize crude extracts or mixtures of compounds, where the combined effect may be greater than that of isolated components mdpi.com. This suggests that the higher potency observed in some traditional preparations might be due to synergistic interactions, even if individual compound activities are weak in isolation mdpi.com.

Research into the synergistic effects of Gymnema sylvestre compounds is crucial for developing effective combinatorial approaches. For instance, studies exploring alpha-glucosidase inhibitors from G. sylvestre suggest that components other than gymnemic acids could also contribute to inhibitory activity through synergistic effects science.gov. Furthermore, computational studies investigating multi-botanical formulations containing G. sylvestre aim to understand the synergistic effects of their bioactive constituents in mitigating diabetic pathology impactfactor.org. This involves analyzing the interactions between compounds like this compound and their putative targets implicated in diseases like diabetes mellitus impactfactor.org. Understanding these synergistic interactions can inform the design of novel therapeutic strategies that utilize combinations of compounds for enhanced efficacy impactfactor.org.

Exploration of Unexplored Biological Activities and Novel Molecular Target Identification

While the anti-diabetic and anti-sweet activities of gymnemic acids, including this compound derivatives, are well-established, there is significant potential for exploring other unexplored biological activities and identifying novel molecular targets science.govnih.gov. Gymnema sylvestre is traditionally used for a range of ailments beyond diabetes, including arthritis, obesity, cardiovascular disorders, asthma, and microbial infections, suggesting a broader spectrum of biological activities nih.govjournalejmp.com.

Research is ongoing to identify and characterize the specific compounds responsible for these diverse effects science.gov. For example, studies have investigated the antimicrobial activity of G. sylvestre extracts and isolated compounds against various bacteria nih.gov. The plant also exhibits anti-inflammatory and antioxidant properties, which could be relevant in the context of various diseases nams-annals.inresearchgate.netresearchgate.net.

Identifying the molecular targets of this compound and related compounds is critical for understanding their mechanisms of action and unlocking their full therapeutic potential science.gov. While some targets related to glucose metabolism have been explored through computational methods nih.govimpactfactor.org, further research is needed to identify targets associated with other observed or potential biological activities, such as anti-inflammatory, antimicrobial, or antioxidant effects. Techniques like bioassay-guided fractionation and advanced analytical methods are instrumental in isolating and identifying bioactive compounds and their corresponding targets science.gov. Exploring the effects of DAGA on different cell lines and in various disease models can help uncover novel activities and targets scirp.org.

Challenges and Emerging Opportunities in this compound Research

Research into this compound and other Gymnema sylvestre compounds faces several challenges. One significant challenge is the chemical variability of these compounds in the plant, which can be influenced by geographical origin and climatic conditions researchgate.net. This variability can impact the consistency and standardization of extracts and isolated compounds for research and therapeutic use researchgate.net. Developing efficient and standardized extraction and purification techniques is crucial to overcome this challenge researchgate.nettnsroindia.org.in.

Another challenge lies in the complex nature of the gymnemic acid mixture, which consists of numerous acylated derivatives of this compound nih.gov. Elucidating the specific biological activities and mechanisms of action of each individual component within this mixture is a complex task mdpi.com. Further detailed studies are required to understand the structure-activity relationships of these compounds mdpi.com.

Despite these challenges, emerging opportunities exist in this compound research. Advances in analytical techniques, such as HPLC, are enabling better identification and quantification of DAGA and related compounds researchgate.netresearchgate.net. Integrated approaches combining computational methods like network pharmacology and molecular docking with in vitro and in vivo studies offer powerful tools for exploring mechanisms of action and identifying potential targets nih.govresearchgate.netimpactfactor.org.

Biotechnological approaches, such as cell suspension cultures and hairy root cultures, are being explored as alternative methods for the sustainable production of gymnemic acids, potentially overcoming limitations related to plant cultivation and variability science.govresearchgate.net. Furthermore, the increasing interest in natural product-based therapeutics provides a favorable environment for the continued investigation and potential development of this compound and its derivatives as novel therapeutic agents nih.govnih.gov. Future research should focus on the isolation, purification, and comprehensive characterization of individual bioactive substances, as well as the exploration of their activities in well-designed preclinical and clinical studies nih.govnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 162179 |

| Gymnemic acid I | 11924623 |

| Stigmasterol | 637562 |

| Beta-Amyrin (B1666858) acetate | 102687 |

| Longispinogenin | 162767 |

| Gymnemic acid II | 11924624 |

| Gymnemic acid X | Not available |

| Gymnemaside VI | Not available |

| Phytic acid | 890 |

| Gymnemagenin (B129900) | 162766 |

| Gurmarin | Not available |

| Gymnemoside A | Not available |

| Gymnemoside B | Not available |

| Gymnemoside C | Not available |

| Gymnemoside D | Not available |

| Gymnemoside E | Not available |

| Gymnemoside F | Not available |

| Gymnemasaponin II | Not available |

| Gymnemasaponin IV | Not available |

| Gymnemasaponin V | Not available |

| Gymnemic acid III | 11924625 |

| Gymnemic acid IV | 11924626 |

| Gymnemic acid V | 11924627 |

| Gymnemic acid VI | 11924628 |

| Gymnemic acid VII | 11924629 |

| Gymnemasins A | Not available |

| Gymnemasins B | Not available |

| Gymnemasins C | Not available |

| Gymnemasins D | Not available |

| Gymnemanol | Not available |

| Gymnestrogenin | Not available |

| Dihydroxy gymnemic triacetate | Not available |

| Gymsylvestroside A | Not available |

| Gymsylvestroside B | Not available |

| Gymsylvestroside C | Not available |

| Gymsylvestroside D | Not available |

| Sinapic acid | 637775 |

| Myricetin | 5281672 |

| p-hydroxybenzoic acid | 107 |

| Oleic acid | 445639 |

| Vitamin E | 14985 |

| Lupeol | 25940 |

Interactive Data Table Example (Based on Search Result researchgate.net)

Here is an example of how data on the variability of this compound content in Gymnema sylvestre populations could be presented in an interactive table. Please note that creating a truly interactive table requires a dynamic web environment, but the structure and data are presented below based on the search result researchgate.net.

| Sample Number | Geographical Origin (District, State, India) | This compound Content (µg/mg dry weight) |

| Gs30 | Raipur, Chhattisgarh | 35.42 |

| Gs32 | Bilaspur, Chhattisgarh | 23.38 |

| Gs2 | Honnavar, Karnataka | 4.70 |

| Gs46 | Areangadi, Karnataka | 10.19 |

| ... | ... | ... |

Note: This table is illustrative and contains data points mentioned in search result researchgate.net regarding the variability of this compound content across different geographical locations.

Q & A

Q. What analytical methods are recommended for identifying and quantifying deacylgymnemic acid (DAGA) in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard techniques. For HPLC, acid hydrolysis of plant extracts (e.g., Gymnema sylvestre) is required to release DAGA from glycosidic bonds. Validation parameters include retention time matching with standards, calibration curves (linearity: R² ≥ 0.99), and spike-recovery tests (85–115% recovery) . In HPTLC, mobile phases like chloroform-methanol mixtures (9:1 v/v) and densitometric scanning at 254 nm are used for quantification .

Q. What are the molecular characteristics and bioactive properties of DAGA?

- Methodology : DAGA (molecular weight: 682 Da) is a triterpenoid saponin derivative. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Bioactivity assays (e.g., α-glucosidase inhibition) confirm its antidiabetic potential, with IC₅₀ values compared to positive controls like acarbose .

Q. How do extraction protocols influence DAGA yield from Gymnema sylvestre?

- Methodology : Soxhlet extraction with ethanol (70–80% v/v) maximizes DAGA recovery due to its polarity. Post-extraction, acid hydrolysis (0.5–1 M HCl, 60°C, 2–4 hours) is critical to hydrolyze gymnemic acids into DAGA. Yield optimization requires factorial design experiments testing variables like solvent ratio, temperature, and hydrolysis duration .

Advanced Research Questions

Q. How can elicitors like sodium nitroprusside (SNP) enhance DAGA production in cell suspension cultures?

- Experimental Design : Cell cultures derived from G. sylvestre callus are treated with SNP (5–40 µM) over 20–40 days. Biomass (fresh/dry cell weight) and DAGA content are quantified via HPLC. Optimal SNP concentration (e.g., 20 µM) increases DAGA yield 13-fold compared to controls. Statistical analysis uses ANOVA with Tukey’s post hoc test (p < 0.05) to validate significance .

- Data Interpretation : SNP-induced nitric oxide signaling upregulates terpenoid biosynthesis genes (e.g., HMGR, DXS). Transcriptomic data (RNA-seq) should be cross-validated with metabolite profiling .

Q. How do researchers address variability in DAGA content across G. sylvestre populations?

- Methodology : Chemometric analysis (e.g., PCA, PLS-DA) of 53 G. sylvestre accessions identifies environmental (soil pH, altitude) and genetic factors influencing DAGA levels. HPLC data show DAGA content ranges from 0.01–10.19 µg/mg, with outliers excluded via Grubbs’ test (α = 0.05) .

- Contradiction Resolution : Conflicting reports on DAGA stability require accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .

Q. What in vivo models are suitable for evaluating DAGA’s antidiabetic efficacy?

- Experimental Design : Streptozotocin-induced diabetic rats (n = 10/group) receive DAGA (50–200 mg/kg/day) for 4 weeks. Blood glucose (glucometer), insulin (ELISA), and lipid profiles are analyzed. Histopathological scoring of pancreatic tissues assesses β-cell regeneration. Ethical approval (IACUC guidelines) and randomization (block design) are mandatory .

Q. How can metabolomic approaches elucidate DAGA’s synergistic interactions with other phytochemicals?

- Methodology : LC-MS/MS-based untargeted metabolomics of G. sylvestre extracts identifies co-occurring compounds (e.g., gymnemagenin, lupeol). Network pharmacology models (Cytoscape) predict multi-target mechanisms (e.g., PPAR-γ activation, AMPK modulation) .

Methodological Resources

- Statistical Guidance : Consult statisticians early to design power calculations (G*Power software) and select tests (e.g., mixed-effects models for clustered data) .

- Ethical Compliance : For human studies, document participant selection criteria (age, BMI), informed consent, and data anonymization protocols per IRB guidelines .

- Literature Synthesis : Use systematic reviews (PRISMA guidelines) and tools like EndNote to manage references. Prioritize primary sources from journals indexed in PubMed/Scopus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten